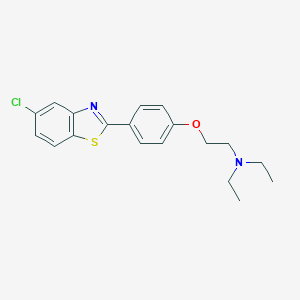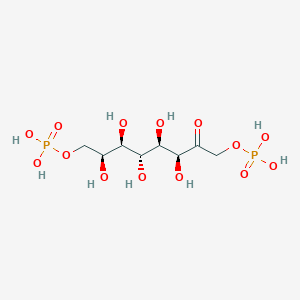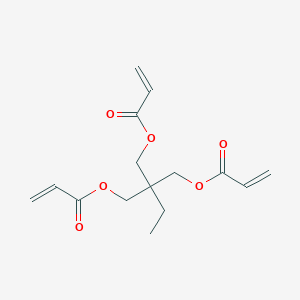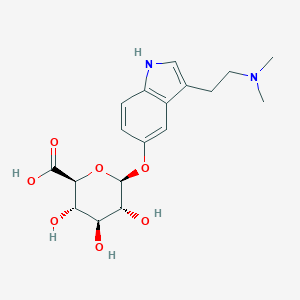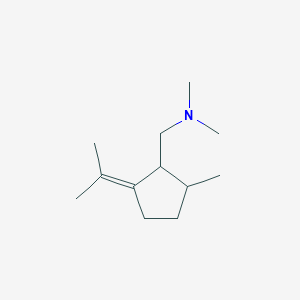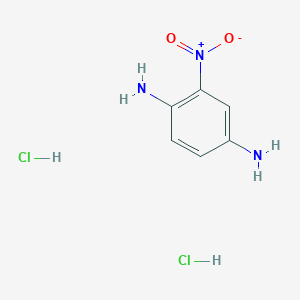
2-nitrobenzene-1,4-diamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitrobenzene-1,4-diamine;dihydrochloride is a chemical compound with the molecular formula C6H7N3O2.2ClH and a molecular weight of 226.06 g/mol . It is also known by its systematic name, 2-Nitrobenzene-1,4-diamine–hydrogen chloride (1/2) . This compound is a derivative of 1,4-benzenediamine, where one of the hydrogen atoms is replaced by a nitro group, and it is further complexed with hydrochloride.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-nitrobenzene-1,4-diamine;dihydrochloride can be synthesized through the nitration of 1,4-benzenediamineThis is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, 2-nitro-, hydrochloride (1:2) involves large-scale nitration processes followed by purification steps to isolate the desired product. The hydrochloride salt is formed by reacting the nitro compound with hydrochloric acid, resulting in the formation of the dihydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions
2-nitrobenzene-1,4-diamine;dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a catalyst (e.g., palladium on carbon), tin(II) chloride, or iron powder in acidic conditions.
Substitution Reagents: Halogenating agents, acylating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Reduction: 1,4-Benzenediamine, 2-amino-, hydrochloride (1:2).
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-nitrobenzene-1,4-diamine;dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme activities.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-benzenediamine, 2-nitro-, hydrochloride (1:2) involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amino groups can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting biological pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenediamine, 2-nitro-: The parent compound without the hydrochloride complex.
1,4-Benzenediamine, 2-methyl-, hydrochloride (11): A similar compound with a methyl group instead of a nitro group.
Uniqueness
2-nitrobenzene-1,4-diamine;dihydrochloride is unique due to its specific combination of nitro and amino groups, which confer distinct chemical reactivity and biological activity. The hydrochloride complex enhances its solubility and stability, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
18266-52-9 |
|---|---|
Molekularformel |
C6H9Cl2N3O2 |
Molekulargewicht |
226.06 g/mol |
IUPAC-Name |
2-nitrobenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C6H7N3O2.2ClH/c7-4-1-2-5(8)6(3-4)9(10)11;;/h1-3H,7-8H2;2*1H |
InChI-Schlüssel |
VTJQZXFQQIDLRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl.Cl |
Key on ui other cas no. |
18266-52-9 |
Verwandte CAS-Nummern |
5307-14-2 (Parent) |
Synonyme |
2-nitrobenzene-1,4-diamine dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



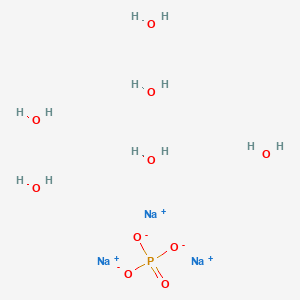
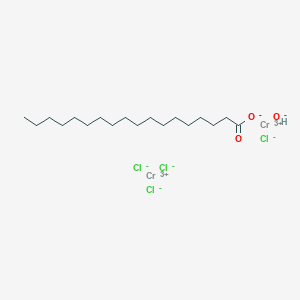
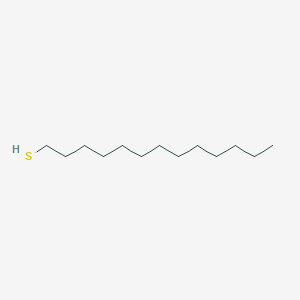
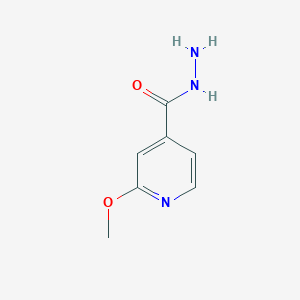
![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
